4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features a piperazine ring, a bromophenyl group, and a pyrazolyl-pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-bromobenzyl chloride with piperazine to form the intermediate 4-[(2-bromophenyl)methyl]piperazine.
Coupling with Pyrimidine: The intermediate is then reacted with 6-chloropyrimidine in the presence of a base such as potassium carbonate to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is being studied for its potential neuroprotective and anti-inflammatory properties, making it a candidate for treating neurodegenerative diseases.
Biological Research: The compound is used in studies involving cell signaling pathways and receptor interactions.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets receptors and enzymes involved in neuroinflammation and neuroprotection.
Pathways Involved: It modulates pathways such as the NF-kB inflammatory pathway and the endoplasmic reticulum stress response.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares a similar piperazine and bromophenyl structure but differs in its triazole and methoxyphenyl groups.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another related compound with a piperazine and pyrimidine core, but with different substituents.
Properties
IUPAC Name |
4-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN6/c19-16-5-2-1-4-15(16)13-23-8-10-24(11-9-23)17-12-18(21-14-20-17)25-7-3-6-22-25/h1-7,12,14H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAOJRSKTBJHQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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